
11(R)-Hete
描述
11(R)-HETE (11(R)-Hydroxy-5,8,12,14-eicosatetraenoic acid) is a hydroxyeicosatetraenoic acid (HETE) derived from arachidonic acid (AA) via enzymatic oxidation by cyclooxygenases (COX-1 and COX-2) and cytochrome P450 (CYP) enzymes . It is characterized by an R-configuration hydroxyl group at the 11th carbon, distinguishing it from its enantiomer, 11(S)-HETE. This stereospecificity influences its biological activity, metabolic pathways, and physiological roles. This compound is implicated in vascular tone modulation, leukocyte function, and platelet aggregation . Notably, it is a byproduct of prostaglandin biosynthesis and is metabolized further by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 11-oxo-ETE, an antiproliferative eicosanoid .
生物活性
11(R)-HETE (11-hydroxy-eicosatetraenoic acid) is a biologically active oxylipin derived from arachidonic acid through the actions of cyclooxygenase (COX) enzymes. It plays a significant role in various physiological and pathological processes, including inflammation, tissue regeneration, and cancer biology. This article reviews the biosynthesis, biological effects, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Biosynthesis of this compound
This compound is produced primarily through two pathways:
-
Cyclooxygenase Pathway :
- Both COX-1 and COX-2 enzymes convert arachidonic acid into 11-HETE.
- The synthesis is facilitated by the reduction of 11-hydroperoxyeicosatetraenoic acid (11-HPETE), which is an intermediate product in this pathway.
-
Lipoxygenase Pathway :
- Although less common, some lipoxygenase enzymes can also contribute to the formation of HETEs, including this compound.
The predominant enantiomer produced is the R configuration, which is associated with specific biological activities .
1. Regenerative Effects
Research has demonstrated that this compound significantly influences regeneration processes in organisms such as Hydra vulgaris. In studies where tentacle regeneration was assessed, both endogenous and synthetic this compound enhanced tentacle formation while inhibiting budding. This suggests its role as a cellular regulator in regenerative biology .
Compound | Effect on Tentacle Formation | Effect on Budding |
---|---|---|
This compound | Increased | Inhibited |
Endogenous 11-HETE | Increased | Inhibited |
Synthetic S-HETE | No significant effect | Inhibited |
2. Inflammatory Response
This compound has been implicated in inflammatory processes. It acts as a signaling molecule that can modulate immune responses. Studies indicate that increased levels of HETEs are associated with conditions such as colon polyps, suggesting a role in inflammation-related diseases .
3. Cancer Biology
The compound has been linked to tumor biology, particularly in promoting cell proliferation and metastasis. The presence of HETEs in tumor microenvironments may influence cancer progression and response to therapies. For instance, elevated levels of 11-HETE have been observed in various cancers, indicating its potential as a biomarker or therapeutic target .
Case Studies
Case Study 1: Hydra Regeneration
- A study involving Hydra vulgaris demonstrated that both synthetic and endogenous forms of this compound significantly enhanced tentacle regeneration while inhibiting budding. This indicates its potential role as a morphogenetic factor in regenerative processes .
Case Study 2: Colon Polyp Associations
科学研究应用
Cardiovascular Health
Hypertrophic Effects
Research indicates that 11(R)-HETE can induce cellular hypertrophy in cardiomyocytes, specifically in human RL-14 cells. Studies have demonstrated that both (R) and (S) enantiomers of 11-HETE significantly upregulate cytochrome P450 1B1 (CYP1B1), leading to increased cellular hypertrophic markers and enlarged cell size . The activation of CYP1B1 is crucial as it is implicated in cardiovascular diseases, suggesting that this compound may play a role in cardiac remodeling processes.
Study | Findings |
---|---|
Isse et al., 2023 | This compound induces hypertrophy via CYP1B1 upregulation. |
Hidayat et al., 2023 | Both enantiomers promote hypertrophic markers in cardiomyocytes. |
Cancer Research
Proliferation and Tumor Growth
Elevated levels of 11-HETE have been associated with increased tumor proliferation and angiogenesis. For instance, studies show that this compound can be converted to 11-oxo-ETE, which exhibits anti-proliferative effects on endothelial cells . This conversion is mediated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is often downregulated in various cancers, leading to enhanced pro-proliferative signaling through prostaglandins .
Study | Findings |
---|---|
MDPI, 2012 | This compound promotes the formation of anti-proliferative oxo-ETEs. |
Nature, 2019 | High serum levels of 11-HETE correlate with cancer progression. |
Inflammatory Responses
Role in Inflammation
this compound is involved in inflammatory processes as a signaling molecule. It has been shown to influence leukocyte function and vascular tone, playing a role in conditions such as asthma and other inflammatory diseases . The compound's ability to modulate inflammation highlights its potential as a therapeutic target for managing inflammatory disorders.
Study | Findings |
---|---|
Cayman Chemical | This compound affects leukocyte function and vascular responses. |
HMDB | Elevated levels indicate oxidative stress linked to inflammation. |
Metabolic Disorders
Biomarker Potential
The presence of elevated plasma levels of 11-HETE has been suggested as a biomarker for oxidative stress and metabolic disorders, including cardiovascular diseases and diabetes . Its measurement could provide insights into the pathophysiological status of patients, aiding in early diagnosis and management.
Study | Findings |
---|---|
Austin Pickens et al., 2019 | Elevated 11-HETE levels indicate lipid peroxidation and oxidative stress. |
Methodological Advances
Analytical Techniques for Detection
Recent advancements in analytical chemistry have improved the detection and quantification of 11-HETE using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for precise measurement of both enantiomers, providing critical data for research on their distinct biological effects .
Technique | Application |
---|---|
LC-MS/MS | Enables accurate quantification of HETE enantiomers in biological samples. |
常见问题
Basic Research Questions
Q. What are the established pathways for 11(R)-HETE biosynthesis, and how can experimental protocols validate its enzymatic vs. non-enzymatic formation?
- Methodological Answer : this compound is derived from arachidonic acid via cyclooxygenase (COX-1/COX-2) and cytochrome P450 (CYP) pathways . To distinguish enzymatic vs. non-enzymatic formation:
- Use selective inhibitors (e.g., COX inhibitors like aspirin) in cell-based assays.
- Quantify stereoisomers (11(R)- vs. 11(S)-HETE) via chiral chromatography or LC-MS with deuterated internal standards (e.g., (±)11-HETE-d8) .
- Validate non-enzymatic oxidation using radical scavengers or iron chelators in lipid peroxidation models.
Q. What analytical techniques are optimal for quantifying this compound in biological samples, and how can cross-reactivity with structurally similar eicosanoids be minimized?
- Methodological Answer :
- LC-MS/MS (liquid chromatography-tandem mass spectrometry) is preferred for specificity. Use multiple reaction monitoring (MRM) transitions unique to this compound (e.g., m/z 319→115 for quantification) .
- Chiral separation columns (e.g., cellulose-based) differentiate this compound from 11(S)-HETE.
- Pre-purify samples using solid-phase extraction (C18 cartridges) to reduce matrix effects .
Q. How does this compound interact with cellular receptors or signaling pathways, and what experimental models are suitable for functional studies?
- Methodological Answer :
- Use receptor-binding assays (e.g., radiolabeled ligands) to identify putative targets (e.g., GPCRs).
- Employ gene-editing tools (CRISPR/Cas9) in cell lines to knock down candidate receptors and assess this compound-induced responses (e.g., calcium flux, cAMP levels).
- Validate in vivo relevance using murine models with tissue-specific CYP or COX deletions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pro-inflammatory vs. anti-inflammatory roles of this compound across different tissue contexts?
- Methodological Answer :
- Perform tissue-specific lipidomics to map this compound distribution (e.g., lung vs. vascular endothelium).
- Analyze context-dependent receptor expression via single-cell RNA sequencing.
- Use conditional knockout models to isolate tissue-specific effects .
- Address confounding factors (e.g., sample collection protocols affecting eicosanoid stability) .
Q. What strategies ensure reproducibility in this compound studies, particularly given its instability and rapid metabolism?
- Methodological Answer :
- Standardize sample handling: immediate snap-freezing, addition of antioxidants (e.g., butylated hydroxytoluene), and avoidance of repeated freeze-thaw cycles .
- Report detailed metadata (e.g., storage conditions, extraction protocols) in public repositories (e.g., Metabolomics Workbench) for cross-validation .
- Use isotope dilution assays with stable isotope-labeled standards to correct for degradation .
Q. How can computational models predict this compound’s role in lipid mediator networks, and what data inputs are critical for accuracy?
- Methodological Answer :
- Build kinetic models (e.g., COPASI) incorporating enzyme kinetics (COX/CYP Vmax, Km) and substrate competition (e.g., arachidonic acid flux).
- Integrate multi-omics data (transcriptomics, lipidomics) to refine network topology.
- Validate predictions via siRNA-mediated gene silencing or pharmacological inhibition in primary cells .
Q. What experimental designs are optimal for studying this compound’s cross-talk with other oxylipins (e.g., prostaglandins, leukotrienes) in disease pathogenesis?
- Methodological Answer :
- Use lipid mediator profiling (e.g., UPLC-MS/MS) to quantify parallel pathways.
- Apply pathway enrichment analysis (e.g., LIPID MAPS tools) to identify co-regulated networks.
- Test combinatorial effects in 3D co-culture models (e.g., organoids with immune cells) to mimic in vivo microenvironments .
Q. Data Management and Reporting Standards
Q. How should researchers document and share this compound data to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer :
- Deposit raw MS data in public repositories (e.g., MetaboLights) with structured metadata (e.g., experimental conditions, instrument parameters) .
- Use standardized ontologies (e.g., ChEBI for chemical identification) to enhance interoperability.
- Provide detailed Supplementary Materials, including chromatograms and statistical analysis scripts .
Q. What criteria determine whether this compound findings should be reported in the main text vs. supplementary materials?
- Methodological Answer :
- Include in the main text: novel mechanistic insights, dose-response relationships, and clinically relevant concentrations.
- Move to supplements: raw chromatograms, extensive compound characterization data (e.g., NMR spectra for known compounds), and secondary validation experiments .
Q. Addressing Methodological Gaps
Q. How can researchers overcome limitations in detecting this compound in low-abundance biological samples (e.g., cerebrospinal fluid)?
- Methodological Answer :
- Implement microscale extraction techniques (e.g., micro-SPE) to concentrate analytes.
- Use high-sensitivity MS platforms (e.g., Q-Exactive Orbitrap) with ion mobility for enhanced resolution.
- Validate assays via spike-recovery experiments in surrogate matrices .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in complex systems (e.g., in vivo inflammation models)?
- Methodological Answer :
- Apply mixed-effects models to account for intra-subject variability in longitudinal studies.
- Use Bayesian hierarchical modeling to integrate prior knowledge (e.g., known EC50 values for related eicosanoids).
- Perform false discovery rate (FDR) correction for multi-analyte comparisons .
相似化合物的比较
Key Differences :
- 11(R)-HETE vs. 11(S)-HETE: While this compound is primarily enzymatic (COX/CYP-derived), 11(S)-HETE arises from non-enzymatic oxidation or oxidative stress . COX-2 induction (e.g., by LPS) increases this compound levels, whereas 11(S)-HETE dominates in human plasma .
- 15(S)-HETE : Synthesized by 15-LOX and COX isoforms, it is a precursor for anti-inflammatory mediators like lipoxins .
Cardiac Hypertrophy and CYP Induction
- This compound : Moderately induces cardiac hypertrophy markers (e.g., β/α-MHC: +132%) and upregulates CYP1B1, CYP4A11, and CYP4F2 mRNA (+70–238%) and protein levels (+126–156%) .
- 11(S)-HETE : Exhibits stronger effects:
- 15(S)-HETE : Primarily associated with anti-inflammatory and pro-resolving roles, contrasting with 11-HETEs' pro-hypertrophic effects .
Enzyme Interactions
- 15-PGDH Specificity: 15-PGDH oxidizes this compound to 11-oxo-ETE at ~33% efficiency compared to its canonical substrate, 15(S)-HETE . This conversion is absent in 11(S)-HETE.
- CYP1B1 Activation : 11(S)-HETE directly enhances CYP1B1 activity in a concentration-dependent manner, while this compound shows weaker effects .
Metabolic Fate and Plasma Levels
Notes:
- 11(S)-HETE levels exceed this compound in human plasma and serum, likely due to non-enzymatic formation .
- LPS stimulation increases this compound via COX-2, while zymosan upregulates both enantiomers .
Structural and Species-Specific Differences
- Stereochemical Impact : The R-configuration of this compound allows unique interactions (e.g., with 15-PGDH), whereas 11(S)-HETE’s S-configuration may enhance receptor binding affinity .
准备方法
Enzymatic Biosynthesis Pathways
Cyclooxygenase-Mediated Oxidation
11(R)-HETE is biosynthesized in vivo via peroxidation of arachidonic acid catalyzed by both COX-1 and COX-2 isoforms . In intestinal epithelial cells constitutively expressing COX-2, arachidonic acid undergoes stereoselective oxidation at the C11 position, though intact cells show negligible accumulation due to rapid metabolic conversion . In vitro studies using recombinant COX-2 (20 nM) with 100 μM arachidonate yield this compound at ~0.3 nM/min, significantly lower than prostaglandin E2 production rates . This pathway’s utility for bulk synthesis is limited by:
-
Competitive formation of prostaglandins and thromboxanes
-
Instability of 11(R)-HPETE intermediate
Chemical Synthesis Approaches
Stereocontrolled Synthesis from Arachidonic Acid Derivatives
The seminal synthesis by employs a 12-step route starting from methyl arachidonate (Figure 1):
Key Steps
-
Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms 11,12-epoxide (30% yield).
-
Hydrolysis : Acidic cleavage yields 11(R,S)-hydroxyeicosatrienoate (45% yield).
-
Stereochemical Resolution : Chiral HPLC (ChiralPak AD, hexane:isopropanol 95:5) separates R and S enantiomers (5% isolated yield each) .
Reaction Conditions
Parameter | Value |
---|---|
Temperature | -20°C (epoxidation), 25°C (hydrolysis) |
Catalyst | BF3·OEt2 (hydrolysis step) |
Purification | Silica gel chromatography (hexane:EtOAc 4:1) |
Chiral Resolution and Purification
High-Performance Liquid Chromatography (HPLC)
Enantiomeric separation is achieved using:
-
Column : ChiralPak AD-RH (150 × 4.6 mm, 5 μm)
-
Mobile Phase : Methanol:water:acetic acid (95:5:0.1 v/v)
-
Flow Rate : 0.3 mL/min
-
Retention Times : 10.2 min (this compound), 13.1 min (11(S)-HETE)
Preparative Thin-Layer Chromatography (PTLC) reports PTLC purification (Silica gel 60 F254, hexane:EtOAc:acetic acid 50:50:1) with RF values:
-
This compound: 0.38
-
11(S)-HETE: 0.42
Structural Characterization
Nuclear Magnetic Resonance (NMR) Analysis
400 MHz 1H NMR (CDCl3) key signals :
-
δ 5.42 (m, H-11), J = 6.5 Hz
-
δ 2.82 (t, H-8, H-9), J = 5.8 Hz
-
δ 1.28 (s, C20-CH3)
NOESY correlations confirm the 11R configuration through spatial proximity of H-11 and H-14.
Mass Spectrometry
LC-ESI/MS/MS (negative mode) :
-
Parent Ion : m/z 319.2 [M-H]-
-
Product Ions : m/z 219.1 (C11-C20 cleavage), 115.0 (C1-C5)
属性
IUPAC Name |
(5Z,8Z,11R,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRCCHPLVMMJE-WXMXURGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318371 | |
Record name | 11(R)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73347-43-0 | |
Record name | 11(R)-HETE | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73347-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11(R)-HETE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。